Cas no 1005059-95-9 (2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione)
![2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione structure](https://ja.kuujia.com/scimg/cas/1005059-95-9x500.png)
2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione 化学的及び物理的性質
名前と識別子
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- 2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
- 2-phenyl-3-(thiophen-2-yl)tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione
- 2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- 2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, dihydro-2-phenyl-3-(2-thienyl)-
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- インチ: 1S/C15H12N2O3S/c18-14-11-12(10-7-4-8-21-10)17(9-5-2-1-3-6-9)20-13(11)15(19)16-14/h1-8,11-13H,(H,16,18,19)
- InChIKey: LQFAKSSYIXZCSM-UHFFFAOYSA-N
- SMILES: O1C2C(=O)NC(=O)C2C(C2SC=CC=2)N1C1=CC=CC=C1
計算された属性
- 精确分子量: 300.057
- 同位素质量: 300.057
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 2
- 複雑さ: 452
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
じっけんとくせい
- 密度みつど: 1.417±0.06 g/cm3(Predicted)
- 酸度系数(pKa): 10.40±0.40(Predicted)
2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1199-0129-15mg |
2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
1005059-95-9 | 90%+ | 15mg |
$133.5 | 2023-07-06 | |
Life Chemicals | F1199-0129-40mg |
2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
1005059-95-9 | 90%+ | 40mg |
$210.0 | 2023-07-06 | |
Life Chemicals | F1199-0129-10μmol |
2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
1005059-95-9 | 90%+ | 10μl |
$103.5 | 2023-07-06 | |
Life Chemicals | F1199-0129-25mg |
2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
1005059-95-9 | 90%+ | 25mg |
$163.5 | 2023-07-06 | |
Life Chemicals | F1199-0129-5mg |
2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
1005059-95-9 | 90%+ | 5mg |
$103.5 | 2023-07-06 | |
Life Chemicals | F1199-0129-20mg |
2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
1005059-95-9 | 90%+ | 20mg |
$148.5 | 2023-07-06 | |
Life Chemicals | F1199-0129-5μmol |
2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
1005059-95-9 | 90%+ | 5μl |
$94.5 | 2023-07-06 | |
Life Chemicals | F1199-0129-30mg |
2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
1005059-95-9 | 90%+ | 30mg |
$178.5 | 2023-07-06 | |
Life Chemicals | F1199-0129-20μmol |
2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
1005059-95-9 | 90%+ | 20μl |
$118.5 | 2023-07-06 | |
Life Chemicals | F1199-0129-3mg |
2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
1005059-95-9 | 90%+ | 3mg |
$94.5 | 2023-07-06 |
2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dioneに関する追加情報
Introduction to 2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione (CAS No. 1005059-95-9)
2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique scaffold and potential biological activities. The compound belongs to the oxazole and pyrrole classes, which are well-known for their diverse pharmacological properties. With a molecular formula that incorporates both aromatic and saturated rings, this molecule presents an intriguing platform for further chemical manipulation and biological evaluation.
The CAS number 1005059-95-9 uniquely identifies this compound in scientific literature and databases, facilitating its accurate referencing in research papers, patents, and regulatory submissions. The presence of a phenyl group at the 2-position and a thiophenyl moiety at the 3-position adds layers of complexity to its electronic and steric properties, which are critical factors in determining its interactions with biological targets. The hexahydro structure further influences the compound's conformational flexibility, potentially enabling multiple binding modes with protein receptors.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic profiles of such molecules. By leveraging molecular docking simulations and quantum mechanical calculations, researchers can gain insights into how 2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione might interact with enzymes or receptors involved in key biological pathways. These studies often reveal novel binding pockets or allosteric sites that could be exploited for designing next-generation therapeutics.
In the realm of drug discovery, the oxazole-pyrrole scaffold has been explored for its potential in addressing various therapeutic areas, including central nervous system (CNS) disorders, inflammation, and infectious diseases. The specific arrangement of rings and substituents in 2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione suggests that it may exhibit properties such as receptor modulation or enzyme inhibition. For instance, modifications at the 4,6-dione positions could enhance metabolic stability while maintaining bioactivity.
The synthesis of this compound represents a significant challenge due to its multi-ring structure and the need for precise regioselectivity. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric hydrogenation techniques, have been employed to construct the desired framework efficiently. The development of novel synthetic routes not only accelerates the accessibility of this compound but also provides opportunities for generating analogs with tailored properties.
One particularly noteworthy aspect of 2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is its potential as a building block for more complex drug candidates. By incorporating this core structure into larger molecules through linkers or bioisosteric replacements, chemists can explore new chemical spaces without losing the inherent advantages of the original scaffold. This approach is increasingly popular in medicinal chemistry due to its efficiency in generating diverse libraries for high-throughput screening.
From a biological perspective, the thiophenyl ring introduces sulfur atoms that can participate in hydrogen bonding or coordinate with metal ions in biological systems. This feature makes 2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione a promising candidate for modulating metal-dependent enzymes or ion channels. Such interactions are critical in numerous physiological processes and have been targeted successfully by several marketed drugs.
The compound's solubility profile is another important consideration for its potential applications. While polar functional groups like hydroxyls or carboxylic acids could enhance water solubility if introduced later in synthesis, the current structure may require formulation strategies such as prodrugs or cosolvents to improve bioavailability. Solubility is often a limiting factor in drug development but can be optimized through structural modifications or by combining multiple compounds into fixed dose combinations.
In conclusion, 2-phenoxyethylamine hydrochloride CAS No 1005059 95 9 represents a fascinating example of how intricate molecular architectures can lead to novel pharmacological opportunities. Its unique combination of heterocyclic moieties offers multiple points for functionalization while maintaining structural integrity necessary for biological activity. As research continues to uncover new synthetic techniques and biological insights, 1005059 95 9 will undoubtedly play an important role in advancing therapeutic innovation across various disease areas.
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